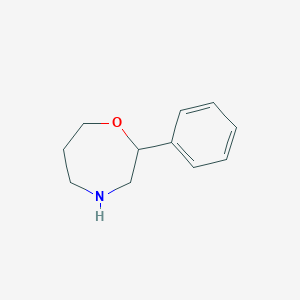

2-Phenyl-1,4-oxazepane

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-Phenyl-1,4-oxazepane is a chemical compound with the molecular formula C11H15NO . It is a derivative of oxazepane, a seven-membered heterocyclic compound containing one oxygen atom and one nitrogen atom .

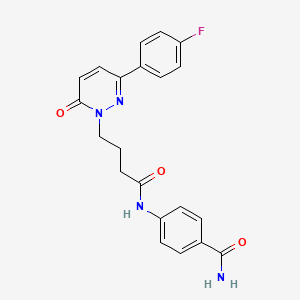

Synthesis Analysis

A tandem transformation of C-N coupling/C-H carbonylation has been developed for the synthesis of benzo-1,4-oxazepine pharmaceutically derivatives . This reaction was accomplished by various phenylamine with ally halides under carbon dioxide atmosphere .Molecular Structure Analysis

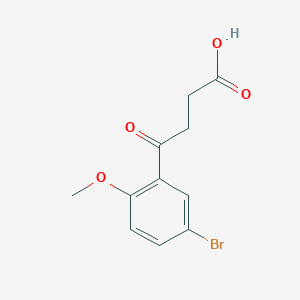

The molecular structure of this compound consists of a seven-membered ring with one nitrogen atom and one oxygen atom. The phenyl group is attached to one of the carbon atoms in the ring .Chemical Reactions Analysis

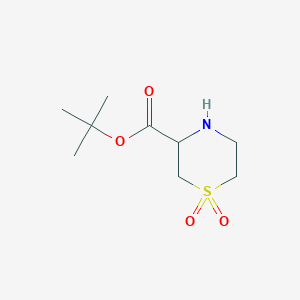

The preparation of novel 1,4-oxazepane-5-carboxylic acids bearing two stereocenters is reported. Fmoc-HSe(TBDMS)-OH immobilized on Wang resin was reacted with different nitrobenzenesulfonyl chlorides and alkylated with 2-bromoacetophenones to yield N-phenacyl nitrobenzenesulfonamides .Physical And Chemical Properties Analysis

The molecular weight of this compound is 177.25 g/mol . It has two hydrogen bond donor counts and two hydrogen bond acceptor counts . The rotatable bond count is 1 . The exact mass and monoisotopic mass are 213.0920418 g/mol . The topological polar surface area is 21.3 Ų .Wissenschaftliche Forschungsanwendungen

Liquid Crystals and Mesomorphic Studies

Researchers have synthesized and studied various 1,3-oxazepane derivatives, including 1,3-oxazepane-4,7-diones, for their applications in liquid crystals and mesomorphic behaviors. They explored the impact of different substituents on thermal and mesomorphic properties, finding that these compounds exhibit high phase transition temperatures and, in some cases, characteristics of the nematic phase (Yeap, Mohammad, & Osman, 2010).

Crystal Structure Elucidation

The crystal structures of various 1,4-oxazepane derivatives have been determined to understand their conformational properties better. This research aids in comprehending the molecular structures and bonding characteristics of these compounds (Govindaraj et al., 2014).

Spectroscopic Characterization

1,3-Oxazepane-4,7-diones compounds have been characterized using high-resolution NMR spectroscopy, providing insights into their molecular structure and spatial arrangement (Mohammad, Osman, & Yeap, 2011).

Synthesis and Characterization

Novel 1,3-oxazepane derivatives have been synthesized and characterized, contributing to the field of organic chemistry and expanding the library of available heterocyclic compounds (Nassar & Abid, 2014).

Development of N-Heterocycles

There has been significant interest in developing new methodologies for synthesizing 1,4-oxazepane cores due to their potential applications in organic synthesis and pharmaceuticals (Vessally et al., 2016).

Exploration in Pharmaceutical Applications

Although detailed research on pharmaceutical applications was not a part of your request, it's noteworthy that some studies have explored the use of 1,4-oxazepane derivatives as ligands for dopamine receptors, hinting at their potential medicinal relevance (Audouze, Nielsen, & Peters, 2004).

Novel Synthetic Routes and Applications

Several studies have proposed new synthetic routes and potential applications for 1,4-oxazepane derivatives, demonstrating the ongoing interest in this class of compounds within the scientific community (e.g., Ruysbergh et al., 2017; François-Endelmond et al., 2010; Gharpure & Prasad, 2013).

Wirkmechanismus

Mode of Action

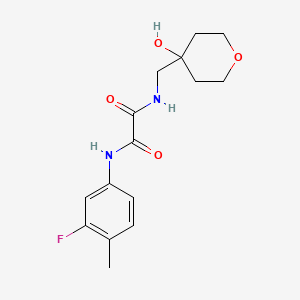

It is known that the compound undergoes spontaneous lactonization when the silyl protective group is removed . This process could potentially influence its interaction with its targets .

Biochemical Pathways

The specific biochemical pathways affected by 2-Phenyl-1,4-oxazepane are currently unknown. The compound’s spontaneous lactonization suggests it may interact with pathways involving lactone or cyclic ester compounds .

Pharmacokinetics

Its bioavailability is also unknown .

Result of Action

Given its chemical structure and the process of spontaneous lactonization it undergoes, it may have potential effects on cellular processes involving lactones .

Action Environment

Factors such as pH, temperature, and the presence of other compounds could potentially affect its activity .

Safety and Hazards

Eigenschaften

IUPAC Name |

2-phenyl-1,4-oxazepane |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO/c1-2-5-10(6-3-1)11-9-12-7-4-8-13-11/h1-3,5-6,11-12H,4,7-9H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IZUBNDQLSFWKRL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC(OC1)C2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

933734-57-7 |

Source

|

| Record name | 2-phenyl-1,4-oxazepane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(4-Methylphenyl)methyl]-5-[2-oxo-2-(4-phenylpiperazin-1-yl)ethoxy]-3,4-dihydroisoquinolin-1-one](/img/structure/B2567469.png)

![3-[1-(1H-Indol-6-yl)-3-methylbut-2-enyl]-6-(3-methylbut-2-enyl)-1H-indole](/img/structure/B2567470.png)

![N-[2-[3-[2-(1,3-benzodioxol-5-ylmethylamino)-2-oxoethyl]sulfanylindol-1-yl]ethyl]-2-methoxybenzamide](/img/structure/B2567472.png)

![Spiro[2,3-dihydro-1H-pyrrolo[1,2-a]pyrazine-4,4'-oxane]](/img/structure/B2567477.png)

![2-(2-(4-benzylpiperidin-1-yl)-2-oxoethoxy)-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2567479.png)

![1-methyl-7-phenyl-8-(o-tolyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2567483.png)

![2-(benzo[d][1,3]dioxol-5-yloxy)-N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)propanamide](/img/structure/B2567488.png)